molecular formula C₃₇H₃₇D₄F₃N₂O₁₁S B1151930 Tipranavir-d4 β-D-Glucuronide

Tipranavir-d4 β-D-Glucuronide

Cat. No.: B1151930
M. Wt: 782.81
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tipranavir-d4 β-D-Glucuronide is a high-purity, deuterated and glucuronidated analog of Tipranavir, intended exclusively for use as an internal standard in research settings. The parent compound, Tipranavir, is a non-peptidic protease inhibitor (PI) used in the treatment of HIV-1 infection. It is specifically indicated for combination antiretroviral therapy in highly treatment-experienced adult patients or those infected with HIV-1 strains resistant to multiple protease inhibitors . Tipranavir belongs to the dihydropyrone class of antivirals and is a sulfonamide derivative, which contributes to its unique mechanism of action and resistance profile . Its mechanism involves potent inhibition of the HIV-1 protease enzyme, a critical enzyme for viral replication. By binding to the protease active site, Tipranavir prevents the cleavage of viral Gag and Gag-Pol polyproteins, thereby halting the production of mature, infectious viral particles . A key research value of Tipranavir is its durability against mutant HIV-1 strains. Studies suggest it maintains binding affinity through a strong hydrogen bond network with invariant regions of the protease active site, including direct bonds with catalytic residues, which helps it combat viruses that have developed resistance to other PIs . This product, this compound, is designed to support quantitative analytical methods such as LC-MS/MS for studying the metabolic fate of Tipranavir. The incorporation of four deuterium atoms provides a distinct mass shift from the non-labeled compound, while the β-D-glucuronide moiety represents a major phase II metabolite, making this analog crucial for accurate pharmacokinetic and metabolism studies. This compound is For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₇H₃₇D₄F₃N₂O₁₁S

Molecular Weight

782.81

Synonyms

(2R)-3,6-Dihydro-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]amino]phenyl]propyl]-2H-pyran-4-yl-d4 β-D-Glucopyranosiduronic Acid;  Tipranavir-d4 Glucuronide; 

Origin of Product

United States

Preparation Methods

Synthesis of the Tipranavir Core

Tipranavir is a non-peptidic protease inhibitor characterized by a dihydropyrone scaffold. The synthesis involves cyclocondensation of a substituted aldehyde with a ketone under basic conditions to form the dihydropyrone ring. Subsequent functionalization introduces the sulfonamide group via reaction with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride. The final assembly couples the dihydropyrone moiety with a phenethyl side chain, yielding Tipranavir with >99% purity after crystallization.

Deuterium Incorporation Strategies

Deuterium labeling at four positions is achieved through hydrogen-deuterium exchange using deuterated propyl bromide under alkaline conditions. This step requires precise control of pH (9.5–10.5) and temperature (40–50°C) to ensure >98% isotopic enrichment. The deuterated intermediate is isolated via flash chromatography, with nuclear magnetic resonance (NMR) confirming deuterium placement at the propyl side chain.

Enzymatic Glucuronidation

Glucuronidation employs recombinant human UDP-glucuronosyltransferase (UGT1A4) in a buffered system (pH 7.4). The reaction mixture includes uridine diphosphate glucuronic acid (UDPGA) and magnesium chloride, incubated at 37°C for 24 hours. Conversion rates exceed 85%, with the β-D-glucuronide isomer predominating due to stereoselective catalysis.

Table 1: Key Reaction Parameters for Glucuronidation

ParameterCondition
Enzyme Concentration0.5 mg/mL UGT1A4
Substrate Ratio1:1.2 (Tipranavir-d4:UDPGA)
Incubation Time24 hours
Temperature37°C
Yield85–90%

Purification and Isolation Techniques

Post-glucuronidation, the crude product undergoes purification to remove enzymatic byproducts and unreacted starting materials.

Solid-Phase Extraction (SPE)

An Oasis HLB cartridge pre-conditioned with methanol and water retains the glucuronide conjugate. Elution with acetonitrile:water (70:30) achieves 95% recovery, with residual enzyme removed through centrifugal filtration.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC using a C18 column (250 × 10 mm, 5 µm) resolves this compound from isomers. The mobile phase (acetonitrile:0.1% formic acid) is gradient-eluted at 4 mL/min, yielding >99% purity. Fractions are lyophilized to a white crystalline powder.

Table 2: HPLC Purification Parameters

ParameterCondition
ColumnWaters XBridge C18 (5 µm)
Mobile PhaseAcetonitrile:0.1% formic acid
Gradient20–50% acetonitrile over 30 min
Flow Rate4 mL/min
DetectionUV at 254 nm

Analytical Validation

Structural Confirmation

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M-H]⁻ at m/z 786.8, consistent with the deuterated glucuronide. NMR (600 MHz, DMSO-d6) reveals characteristic anomeric proton signals at δ 5.2 (d, J = 7.8 Hz) and glucuronic acid resonances between δ 3.2–3.8.

Purity and Stability Assessment

LC-MS/MS with multiple reaction monitoring (MRM) quantifies impurities at <0.1%. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, supporting storage at -20°C for long-term stability.

Table 3: Stability Profile of this compound

ConditionDegradation (%)Timeframe
25°C/60% RH1.23 months
40°C/75% RH4.86 months
-20°C0.312 months

Industrial Production Considerations

Scale-Up Challenges

Industrial synthesis requires adaptation of enzymatic conditions to bioreactors. Continuous UDPGA supplementation and pH control (7.4 ± 0.2) maintain conversion efficiency at >80% in 500 L batches.

Cost Optimization

Recycling UDPGA via enzymatic regeneration reduces raw material costs by 40%. In-line PAT (Process Analytical Technology) monitors reaction progress, minimizing batch failures .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the structural integrity and purity of Tipranavir-d4 β-D-Glucuronide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the β-D-glucuronide linkage and deuterium labeling at specific positions. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 210–280 nm) or mass spectrometry (MS) is used to assess purity (>95% threshold). For example, luteolin-7-O-β-D-glucuronide was validated using HPLC with >95% purity . Deuterium labeling, as seen in Tipranavir-d4, requires isotopic purity verification via MS/MS fragmentation .

Q. How can researchers quantify this compound in biological matrices like plasma or tissue homogenates?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated analogs) is the gold standard. For instance, 17β-hydroxyexemestane-17-O-β-D-glucuronide was quantified using exemestane-d3 as an internal standard, achieving sensitivity in the ng/mL range. Key parameters include ion transitions (e.g., m/z 479→303 for the glucuronide) and extraction protocols (solid-phase extraction or protein precipitation) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the interaction between this compound and β-glucuronidase?

  • Methodological Answer : Use kinetic assays with fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) to measure enzyme activity inhibition or activation. For example, β-glucuronidase hydrolysis of 4-nitrophenyl-β-D-glucuronide was monitored via UV absorbance at 405 nm . Include controls for pH (optimal range: 4.5–5.5) and temperature (37°C). Competitive inhibition studies require varying substrate and inhibitor concentrations to calculate Ki values .

Q. How can deuterium labeling in this compound improve pharmacokinetic (PK) and metabolic stability studies?

  • Methodological Answer : Deuterium reduces metabolic degradation (isotope effect), prolonging half-life and enabling precise tracking of parent vs. metabolite ratios. In studies with Estradiol-17-β-D-glucuronide, deuterated analogs improved detection in hepatocyte models . Use LC-MS/MS to distinguish labeled vs. unlabeled species via mass shifts (e.g., +4 Da for d4 labeling) .

Q. What are common sources of data contradiction in studies on this compound’s metabolic stability?

  • Methodological Answer : Discrepancies arise from:

  • Matrix Effects : Plasma vs. hepatocyte models may yield differing stability due to protein binding or enzyme variability. Pre-treat matrices with charcoal to remove interferents .
  • Isomer-Specific Activity : β-D-glucuronide isomers (e.g., 3-O vs. 4-O positions) can exhibit distinct enzymatic cleavage rates. Hydroxytyrosol glucuronides showed varying log P values and cellular uptake efficiencies, impacting stability data .
  • Deuterium Exchange : Labile deuterium in protic solvents (e.g., water) may lead to isotopic dilution, requiring strict solvent controls .

Q. What strategies optimize the synthesis of this compound with high isotopic and chemical purity?

  • Methodological Answer :

  • Deuterium Incorporation : Use deuterated precursors (e.g., D₂O or deuterated methanol) in enzymatic glucuronidation reactions. MedChemExpress reports >98% purity for deuterated Tipranavir via controlled synthesis .
  • Purification : Combine preparative HPLC with ion-exchange chromatography to separate anionic glucuronides from unreacted substrates. For example, flavonoid glucuronides were isolated using high-speed counter-current chromatography (HSCCC) with a two-phase solvent system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.